3-(5-bromofuran-2-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(5-BROMO-2-FURYL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-FURYL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with pyridine: The final step involves coupling the brominated furan-oxadiazole intermediate with 4-pyridylmethylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromo group, resulting in different reduced products.
Substitution: The bromo group on the furan ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can lead to various functionalized furan-oxadiazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-FURYL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(5-FURYL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
3-(5-BROMO-2-FURYL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of both the bromo-substituted furan ring and the pyridylmethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H9BrN4O3 |
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Molecular Weight |
349.14 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H9BrN4O3/c14-10-2-1-9(20-10)11-17-13(21-18-11)12(19)16-7-8-3-5-15-6-4-8/h1-6H,7H2,(H,16,19) |
InChI Key |
IOZDSSXZAHSWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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